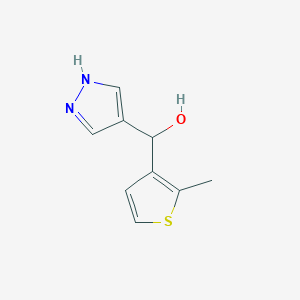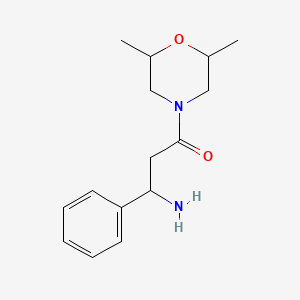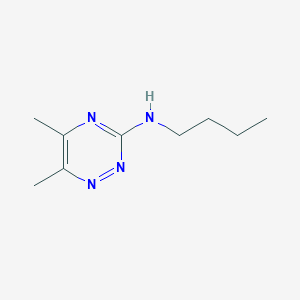
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both a thiophene and a pyrazole ring. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-methylthiophene with a pyrazole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of 2-methylthiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles such as alkyl halides or amines are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of (2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene and pyrazole rings play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
(2-Methylthiophen-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(2-methylthiophen-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N2OS/c1-6-8(2-3-13-6)9(12)7-4-10-11-5-7/h2-5,9,12H,1H3,(H,10,11) |
InChI Key |
VXYUECDVSGJGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13275324.png)
![N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide](/img/structure/B13275326.png)

![6-Hydroxy-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13275335.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B13275353.png)

